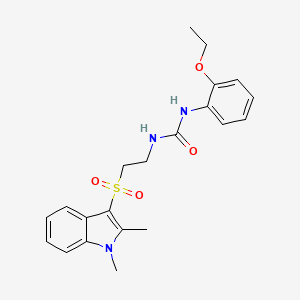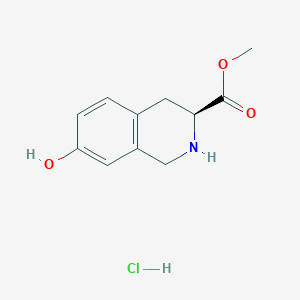
(S)-methyl 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(S)-methyl 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride” is a chemical compound with the molecular formula C11H14ClNO3 . It is a compound of interest in various fields of research .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a tetrahydroisoquinoline backbone, which is a bicyclic structure containing a benzene ring fused to a nitrogen-containing ring. The compound also contains a carboxylate ester group and a hydroxyl group .
Physical And Chemical Properties Analysis
“this compound” is a powder with a molecular weight of 243.69. It has a storage temperature of 4 degrees Celsius .
Scientific Research Applications
Enzymatic and Chemical Transformations
- Tetrahydroisoquinoline derivatives, including (S)-methyl 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate, undergo enzymatic methylation by S-adenosyl-L-methionine, catalyzed by catechol-O-methyl-transferase. This process is indicative of their potential role in mammalian and plant biosynthesis pathways, particularly in relation to morphine synthesis (Brossi, 1991).
Antioxidant Properties
- A study on N-Methyl-3-methyl-6, 7-dihydroxy-1, 2, 3, 4-tetrahydroisoquinoline-3-carboxylic acid (MDTI), a compound closely related to (S)-methyl 7-hydroxy-tetrahydroisoquinoline-3-carboxylate, reveals significant electron-donating activity and excellent antioxidant properties. This suggests potential applications in combating oxidative stress (Kawashima et al., 1979).
Synthesis and Derivative Formation
- The synthesis of related tetrahydroisoquinoline compounds, such as protected methyl 4-hydroxy-tetrahydroisoquinoline-3-carboxylate, has been achieved through novel methodologies. These synthesis routes contribute to the development of new derivatives for potential pharmaceutical applications (Lerestif et al., 1999).
Pharmacological Effects
- Research on tetrahydroisoquinoline derivatives has shown effects on the behavior of mice, including transient increases in locomotor activity. Some derivatives have been identified as endogenous compounds in the brain, suggesting a physiological role (Nakagawa et al., 1996).
Novel Reactions and Synthesis Techniques
- Unusual oxidation reactions using thionyl chloride have been employed in the synthesis of methyl 3-alkoxy-dioxo-tetrahydroisoquinoline-3-carboxylates, demonstrating innovative approaches to manipulate the structure of tetrahydroisoquinoline derivatives for various applications (Beattie et al., 1992).
Safety and Hazards
properties
IUPAC Name |
methyl (3S)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3.ClH/c1-15-11(14)10-5-7-2-3-9(13)4-8(7)6-12-10;/h2-4,10,12-13H,5-6H2,1H3;1H/t10-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPJQKEYAFMJRCT-PPHPATTJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2=C(CN1)C=C(C=C2)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CC2=C(CN1)C=C(C=C2)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2529670.png)
![1-(3,4-dimethylbenzenesulfonyl)-3-(2-methylpropyl)-1H,2H,3H-imidazo[4,5-b]quinoxaline](/img/structure/B2529671.png)
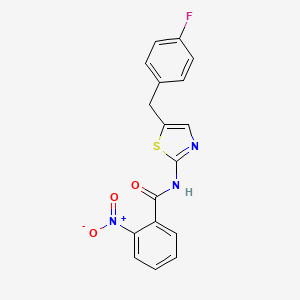
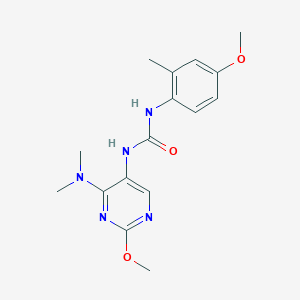

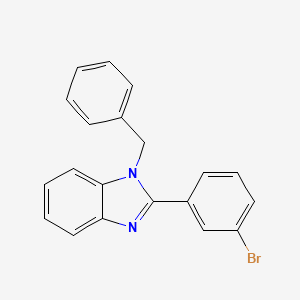
![6-chloro-N-[2-(1H-pyrazol-1-yl)ethyl]pyrazine-2-carboxamide](/img/structure/B2529680.png)
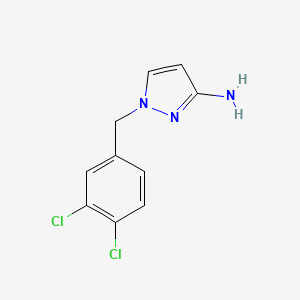
![tert-butyl 4-(2-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)piperidine-1-carboxylate](/img/structure/B2529686.png)
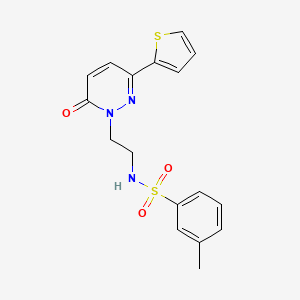

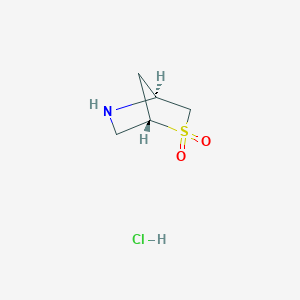
![Ethyl 4-(4-chlorophenyl)-2-[3-[(7-methyl-4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]propanoylamino]thiophene-3-carboxylate](/img/structure/B2529691.png)
